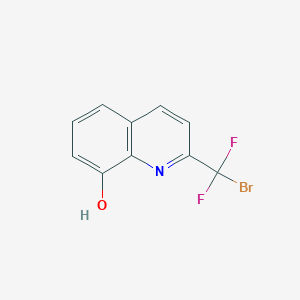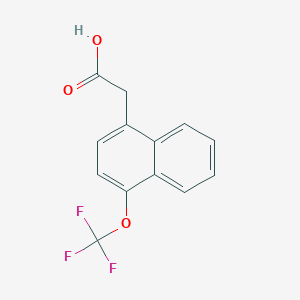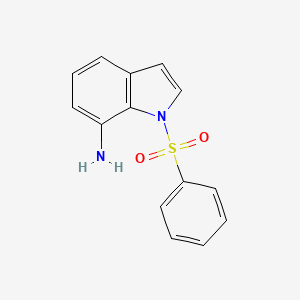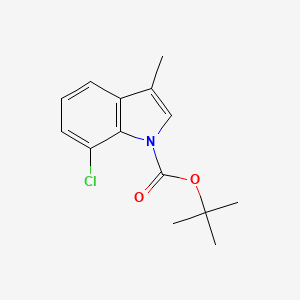
3,4-Dihydro-4-oxo-3-(4-quinazolinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-[3,4’-Biquinazolin]-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused bicyclic structure, which consists of two quinazoline rings connected through a nitrogen atom. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[3,4’-Biquinazolin]-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with orthoformates or aldehydes, followed by cyclization to form the quinazolinone ring system. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4H-[3,4’-Biquinazolin]-4-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction efficiency and reduce production time.
化学反応の分析
Types of Reactions
4H-[3,4’-Biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4H-[3,4’-Biquinazolin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog with a single quinazoline ring.
4H-isoquinoline-1,3-dione: Another heterocyclic compound with a similar structure but different ring fusion.
Uniqueness
4H-[3,4’-Biquinazolin]-4-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of two quinazoline rings connected through a nitrogen atom enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
5190-53-4 |
|---|---|
分子式 |
C16H10N4O |
分子量 |
274.28 g/mol |
IUPAC名 |
3-quinazolin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C16H10N4O/c21-16-12-6-2-4-8-14(12)19-10-20(16)15-11-5-1-3-7-13(11)17-9-18-15/h1-10H |
InChIキー |
JPCWLCXKAFKRCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)










